![molecular formula C20H16N2O2S B2992101 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(thiophen-3-yl)benzamide CAS No. 2034243-62-2](/img/structure/B2992101.png)
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(thiophen-3-yl)benzamide
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Description
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(thiophen-3-yl)benzamide, also known as OTB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.
Scientific Research Applications
Synthetic Methods and Chemical Properties
Regioselectivity in Synthesis : The study of the regioselectivity of N-ethylation reactions of similar compounds emphasizes their synthetic versatility and potential pharmacological activities. DFT methods have been employed to investigate regiosselective ethylation reactions, demonstrating the compound's acid/base behavior and possible reaction paths (Batalha et al., 2019).
Catalyzed Oxidative Cross-Coupling : Research on iridium-catalyzed oxidative Ar–H/Ar–H cross-coupling of primary benzamides with thiophenes provides a pathway to synthesize (2-thienyl)benzamide skeletons. This method offers a rapid approach to creating structures prevalent in pharmaceuticals (Tan, Ran, & You, 2018).
Bioactivity and Potential Applications
Antimicrobial Agents : A series of compounds related to the target molecule has been evaluated for in vitro antibacterial and antifungal activities, showcasing significant antimicrobial potential. This highlights the relevance of these compounds in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Analgesic Properties Enhancement : Studies have focused on using bioisosteric replacements to enhance the analgesic properties of similar compounds. The research demonstrated that replacing the benzyl phenyl ring with an isosteric heterocycle could significantly increase analgesic activity, providing insights into the design of new analgesic drugs (Ukrainets, Mospanova, & Davidenko, 2016).
properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-19-8-5-15-11-17(6-7-18(15)22-19)21-20(24)14-3-1-13(2-4-14)16-9-10-25-12-16/h1-4,6-7,9-12H,5,8H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJPTYWNHAWHDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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